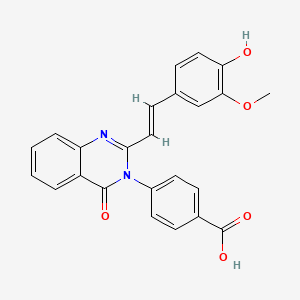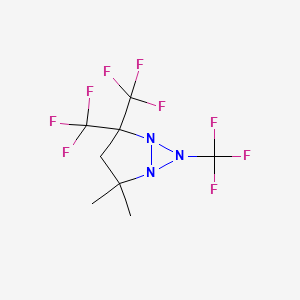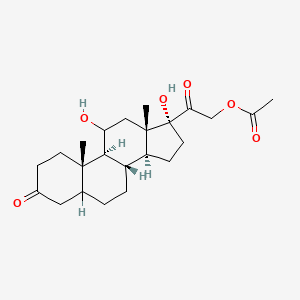
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol is a synthetic organic compound. It belongs to the class of naphthalenols, which are derivatives of naphthalene with hydroxyl groups attached. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with methyl and isopropyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol typically involves multi-step organic reactions. One common method includes the hydrogenation of 7-methyl-1-(1-methylethyl)-naphthalene, followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon (Pd/C), and controlled temperature and pressure settings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficiency and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, is crucial to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-methyl-1-(1-methylethyl)-1-naphthalenone, while reduction could produce 1,2,3,4-tetrahydro-7-methyl-1-(1-methylethyl)-naphthalene.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenol: Lacks the methyl and isopropyl substituents.
7-Methyl-1-naphthalenol: Does not have the tetrahydro structure.
1-Isopropylnaphthalene: Missing the hydroxyl group.
Uniqueness
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol is unique due to its specific combination of substituents and the tetrahydronaphthalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
7-methyl-1-propan-2-yl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-10(2)14(15)8-4-5-12-7-6-11(3)9-13(12)14/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Clave InChI |
YPCIERJEXGMMPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCCC2(C(C)C)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)




![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)







